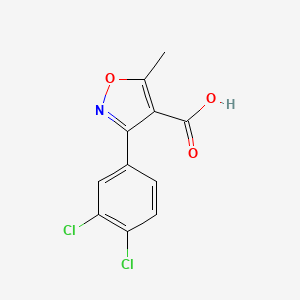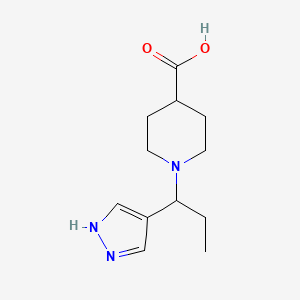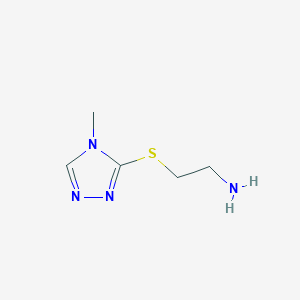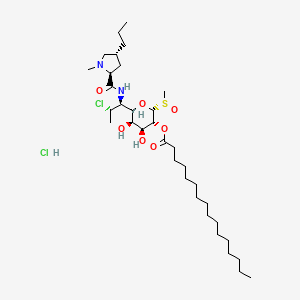![molecular formula C12H19Cl2NO B1460140 (2R)-1-{[1-(4-chlorophenyl)propan-2-yl]amino}propan-2-ol hydrochloride CAS No. 1807937-65-0](/img/structure/B1460140.png)
(2R)-1-{[1-(4-chlorophenyl)propan-2-yl]amino}propan-2-ol hydrochloride
Overview
Description
(2R)-1-{[1-(4-chlorophenyl)propan-2-yl]amino}propan-2-ol hydrochloride, also known as CPP-HCl, is a synthetic compound that has been studied for its potential applications in the fields of pharmacology, biochemistry, and physiology. CPP-HCl is a chiral compound, meaning that it exists as two mirror-image forms, known as enantiomers. This compound is of particular interest to researchers due to its ability to bind and activate the NMDA receptor, a type of glutamate receptor. CPP-HCl has been studied for its potential uses in treating neurological disorders, such as Alzheimer’s disease and epilepsy, as well as its potential to be used as a nootropic agent.
Scientific Research Applications
Synthesis and Biological Properties : A study by Papoyan et al. (2011) involved synthesizing new compounds, including those structurally related to the chemical . These compounds exhibited pronounced anticonvulsive and some peripheral n-cholinolytic activities, but showed no antibacterial activity (Papoyan et al., 2011).
Spectroscopic Characterization and Crystal Structures : Kuś et al. (2016) conducted a comprehensive chemical characterization of cathinone derivatives, including N-ethyl-2-amino-1-(4-chlorophenyl)propan-1-one, using various spectroscopic and crystallographic methods. This study is significant for understanding the structural and chemical properties of related compounds (Kuś et al., 2016).
Conformational Analyses : Research by Nitek et al. (2020) reported on the crystal structures and conformational analyses of 2-amino-N-(dimethylphenoxyethyl)propan-1-ol derivatives, offering insights into the structural behavior of similar compounds in different environments (Nitek et al., 2020).
Identification and Derivatization of Selected Cathinones : A study by Nycz et al. (2016) identified and characterized several cathinone derivatives, including 1-(4-chlorophenyl)-2-(methylamino)propan-1-one, providing valuable data for the identification of similar compounds (Nycz et al., 2016).
Synthesis, Antimicrobial, and Antiradical Activity : Čižmáriková et al. (2020) explored the synthesis and biological activities of compounds related to (2R)-1-{[1-(4-chlorophenyl)propan-2-yl]amino}propan-2-ol hydrochloride. They found that these compounds possess antimicrobial and antioxidant activities (Čižmáriková et al., 2020).
Antifungal Activity : Lima-Neto et al. (2012) synthesized 2-(1-aryl-1H-1,2,3-triazol-4-yl)propan-2-ols and evaluated their antifungal activity, with a focus on compounds like 2-[1-(4-chlorophenyl)-1H-(1,2,3)triazol-4-yl]propan-2-ol. This research contributes to understanding the potential of related compounds in antifungal applications (Lima-Neto et al., 2012).
Activity Against Candida Albicans : Bondaryk et al. (2015) investigated the activity of compounds like (±)-1-[5-(2-chlorophenyl)-2H-tetrazol-2-yl]propan-2-yl acetate against Candida albicans, providing insights into the antifungal properties of similar compounds (Bondaryk et al., 2015).
Adrenolytic Activity : Groszek et al. (2009) synthesized and tested compounds like 1-(1H-indol-4-yloxy)-3-{[2-(2-methoxyphenoxy)ethyl]amino}propan-2-ol for adrenolytic activity, providing a basis for understanding the pharmacological potential of similar substances (Groszek et al., 2009).
properties
IUPAC Name |
(2R)-1-[1-(4-chlorophenyl)propan-2-ylamino]propan-2-ol;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18ClNO.ClH/c1-9(14-8-10(2)15)7-11-3-5-12(13)6-4-11;/h3-6,9-10,14-15H,7-8H2,1-2H3;1H/t9?,10-;/m1./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HVKADNLRUWKITK-FJYJDOHQSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=CC=C(C=C1)Cl)NCC(C)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](CNC(C)CC1=CC=C(C=C1)Cl)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19Cl2NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2R)-1-{[1-(4-chlorophenyl)propan-2-yl]amino}propan-2-ol hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![[3-(2,4-Dioxothiazolidin-5-ylidenemethyl)phenoxy]acetic acid](/img/structure/B1460060.png)

![[4-(Difluoromethoxy)benzyl]isobutylamine](/img/structure/B1460062.png)


![1-{5-methyl-4H,7H-[1,2,3,4]tetrazolo[1,5-a]pyrimidin-6-yl}ethan-1-one](/img/structure/B1460067.png)



![N-(4-Aminophenyl)-2-[4-(tert-pentyl)phenoxy]-acetamide](/img/structure/B1460076.png)


